Dibucaine

Description

A local anesthetic of the amide type now generally used for surface anesthesia. It is one of the most potent and toxic of the long-acting local anesthetics and its parenteral use is restricted to spinal anesthesia. (From Martindale, The Extra Pharmacopoeia, 30th ed, p1006)

Dibucaine is a Standardized Chemical Allergen. The physiologic effect of this compound is by means of Increased Histamine Release, and Cell-mediated Immunity.

This compound is a quinoline derivative and amino amide with anesthetic activity. This compound reversibly binds to and inactivates sodium channels in the neuronal cell membrane. Inhibition of sodium channels prevents the depolarization of nerve cell membranes and inhibits subsequent propagation of impulses along the course of the nerve, thereby limiting the excitation of nerve endings. This results in loss of sensation.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1982 and has 3 approved indications.

See also: this compound Hydrochloride (active moiety of).

Properties

IUPAC Name |

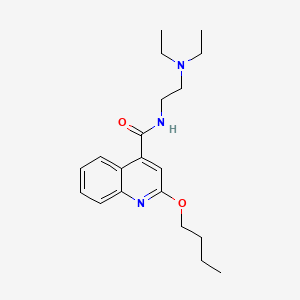

2-butoxy-N-[2-(diethylamino)ethyl]quinoline-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29N3O2/c1-4-7-14-25-19-15-17(16-10-8-9-11-18(16)22-19)20(24)21-12-13-23(5-2)6-3/h8-11,15H,4-7,12-14H2,1-3H3,(H,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUFQVTATUTYEAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=NC2=CC=CC=C2C(=C1)C(=O)NCCN(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3045271 | |

| Record name | Dibucaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Dibucaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014668 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>51.5 [ug/mL] (The mean of the results at pH 7.4), Hydroscopic crystals; decomp @ 90-98 °C; faintly alkaline to litmus (aq soln, 1 in 20); freely sol in alc, acetone, chloroform; sol in 0.5 part water; slightly sol in benzene, ethyl acetate, toluene (on warming); insol in ether, oils /Dibucaine hydrochloride/, INSOL IN WATER; SOL IN ETHANOL, CHLOROFORM, ETHER, PETROLEUM ETHER, Soluble in alcohol and acetone; slightly soluble in water., 3.89e-02 g/L | |

| Record name | SID855529 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Cinchocaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00527 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DIBUCAINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3312 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dibucaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014668 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Colorless or almost colorless powder | |

CAS No. |

85-79-0 | |

| Record name | Dibucaine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibucaine [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinchocaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00527 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | dibucaine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159055 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dibucaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cinchocaine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.484 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBUCAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6JW2TJG99 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIBUCAINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3312 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dibucaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014668 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

99-101 °C (HCl salt), 64 °C, Melting point: 62-65 °C, 99 - 101 °C (hydrochloride salt) | |

| Record name | Cinchocaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00527 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DIBUCAINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3312 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dibucaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014668 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Core Mechanism of Dibucaine's Action on Voltage-Gated Sodium Channels: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular mechanism by which dibucaine, a potent local anesthetic, exerts its effects on voltage-gated sodium channels (VGSCs). By synthesizing data from electrophysiological, pharmacological, and structural studies, this document elucidates the core principles of this compound's interaction with its target, offering valuable insights for researchers in pharmacology, neuroscience, and drug development. While specific quantitative data for this compound is limited in publicly available literature, this guide draws upon the well-established framework of local anesthetic action, with comparative data from other agents like lidocaine, to present a complete picture.

Introduction: The Role of Voltage-Gated Sodium Channels in Neuronal Excitability

Voltage-gated sodium channels are integral membrane proteins that play a critical role in the initiation and propagation of action potentials in excitable cells, including neurons. These channels cycle through three primary conformational states: resting (closed), open (activated), and inactivated. The influx of sodium ions through open VGSCs leads to membrane depolarization and the rising phase of the action potential. Local anesthetics, such as this compound, function by blocking these channels, thereby preventing the transmission of nerve impulses, particularly pain signals.

This compound is recognized as one of the most potent and long-acting local anesthetics.[1] Its high lipid solubility facilitates its passage through the neuronal membrane to its intracellular site of action.[2]

The Modulated Receptor Hypothesis: A State-Dependent Blockade

The interaction of this compound with sodium channels is best described by the Modulated Receptor Hypothesis. This model posits that local anesthetics exhibit different affinities for the various conformational states of the channel. This compound preferentially binds to the open and inactivated states of the sodium channel with higher affinity than the resting state.[2] This state-dependent binding has two important consequences:

-

Use-Dependence: Neurons that are firing at a higher frequency will have their sodium channels in the open and inactivated states more often. Consequently, the blocking effect of this compound is enhanced in rapidly firing neurons, such as those involved in transmitting pain signals.

-

Voltage-Dependence: The affinity of this compound for the inactivated state contributes to a voltage-dependent block. As the membrane potential becomes more depolarized, a greater fraction of sodium channels will be in the inactivated state, leading to a more pronounced block by the drug.

The Molecular Binding Site of this compound

This compound accesses its binding site from the intracellular side of the neuronal membrane.[2] After diffusing across the membrane in its uncharged form, it becomes protonated within the cytoplasm and interacts with a receptor site located in the inner pore of the sodium channel. This binding site is formed by amino acid residues within the S6 transmembrane segments of the four homologous domains (DI-DIV) of the α-subunit.

Site-directed mutagenesis studies on various sodium channel isoforms have identified key residues crucial for the binding of local anesthetics. A highly conserved phenylalanine residue in the S6 segment of domain IV (F1760 in hNaV1.5) is a major determinant of high-affinity, use-dependent block.[3] Although direct mutational studies specifically for this compound are not extensively reported, its structural similarity to other local anesthetics strongly suggests an overlapping binding site.

Quantitative Analysis of this compound's Interaction with Sodium Channels

| Sodium Channel Subtype | Lidocaine IC50 (µM) - Resting State | Lidocaine IC50 (µM) - Inactivated State | Reference(s) |

| hNaV1.5 (cardiac) | ~300 | ~10-20 | [4] |

| nNaV1.5 (neonatal) | - | 17 | [4] |

| hNaV1.7 (peripheral nerve) | - | ~2 (high-affinity component) | [5] |

| Wild Type NaV1.7 | 1310 ± 870 | - | [6] |

Note: IC50 values can vary depending on the experimental conditions, including holding potential and pulse protocol.

Experimental Protocols for Studying this compound-Sodium Channel Interactions

The following sections detail the key experimental methodologies used to characterize the mechanism of action of local anesthetics like this compound on voltage-gated sodium channels.

Whole-Cell Voltage-Clamp Electrophysiology

This is the primary technique for studying the effects of drugs on ion channel function.

Objective: To measure the ionic currents flowing through sodium channels in the presence and absence of this compound and to characterize the state- and use-dependent block.

Protocol:

-

Cell Preparation: HEK293 cells or other suitable cell lines are transiently or stably transfected with the cDNA encoding the specific sodium channel subtype of interest. Cells are cultured on glass coverslips.[7]

-

Solution Preparation:

-

Pipette Fabrication: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.[7]

-

Recording:

-

A coverslip with adherent cells is placed in a recording chamber on an inverted microscope and perfused with the external solution.

-

The micropipette, filled with the internal solution, is brought into contact with a cell to form a high-resistance "giga-seal" (>1 GΩ).[7]

-

The cell membrane under the pipette is ruptured by gentle suction to achieve the whole-cell configuration.[7]

-

The membrane potential is clamped at a holding potential (e.g., -100 mV) where most channels are in the resting state.

-

Voltage protocols are applied to elicit sodium currents. To study use-dependent block, a train of depolarizing pulses is applied. To study state-dependent block, the holding potential is varied to alter the proportion of channels in the resting versus inactivated states.

-

This compound is applied to the external solution at various concentrations, and the effect on the sodium current is recorded.

-

-

Data Analysis: The peak sodium current amplitude is measured before and after drug application to determine the percentage of block. Concentration-response curves are generated to calculate the IC50 value. The kinetics of channel activation, inactivation, and recovery from inactivation are also analyzed.

Site-Directed Mutagenesis

This technique is used to identify specific amino acid residues involved in drug binding.

Objective: To mutate specific amino acids in the sodium channel protein and assess the impact on this compound sensitivity.

Protocol:

-

Plasmid Preparation: A plasmid containing the cDNA of the sodium channel α-subunit is used as a template.[3]

-

Primer Design: Oligonucleotide primers containing the desired mutation are synthesized. The mutation should be located in the middle of the primer with 10-15 bases of correct sequence on either side.[8][9]

-

PCR Mutagenesis: The entire plasmid is amplified using a high-fidelity DNA polymerase and the mutagenic primers.[8]

-

Template Digestion: The parental, non-mutated plasmid DNA is digested using the restriction enzyme DpnI, which specifically cleaves methylated DNA (the parental plasmid is methylated, while the newly synthesized mutated plasmid is not).[8]

-

Transformation: The mutated plasmid is transformed into competent E. coli for amplification.[3]

-

Sequence Verification: The plasmid DNA is isolated and sequenced to confirm the presence of the desired mutation and the absence of any unintended mutations.[3]

-

Functional Expression and Analysis: The mutated channel is expressed in a suitable cell system (e.g., HEK293 cells), and whole-cell voltage-clamp recordings are performed to determine the effect of the mutation on this compound's blocking potency.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the interaction of drugs with lipid membranes and membrane-embedded proteins at an atomic level.

Objective: To determine the location and orientation of this compound within a model lipid membrane and to study its interaction with specific domains of the sodium channel protein.

Protocol:

-

Sample Preparation:

-

Lipid Vesicles: Multilamellar or unilamellar vesicles are prepared from phospholipids (e.g., phosphatidylcholine) to mimic the cell membrane.[10]

-

Isotope Labeling: For protein interaction studies, the protein or a specific domain (e.g., the S6 segment) may be isotopically labeled with ¹⁵N or ¹³C. This compound can also be selectively deuterated.[10]

-

Reconstitution: The labeled protein is reconstituted into the lipid vesicles.

-

-

NMR Data Acquisition:

-

Solid-State NMR: For membrane-bound proteins, solid-state NMR techniques like Magic Angle Spinning (MAS) are used.[10]

-

Solution NMR: For studying the interaction with smaller, soluble protein fragments.[11]

-

A variety of NMR experiments can be performed, including 1D and 2D correlation spectroscopy (e.g., ¹H-¹⁵N HSQC) and Nuclear Overhauser Effect Spectroscopy (NOESY) to identify residues in close proximity.[11]

-

-

Data Analysis:

-

Chemical Shift Perturbation: Changes in the chemical shifts of protein or lipid resonances upon addition of this compound indicate binding.

-

NOE Analysis: The presence of NOE cross-peaks between this compound and specific amino acid residues provides distance constraints to map the binding site.

-

Relaxation Studies: Can provide information on the dynamics of the interaction.

-

Visualizing the Mechanism of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and workflows described in this guide.

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Potent Inactivation-Dependent Inhibition of Adult and Neonatal NaV1.5 Channels by Lidocaine and Levobupivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lidocaine reduces the transition to slow inactivation in Nav1.7 voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Item - Lidocaine IC50 curves of wild type and mutant Nav1.7 channels. - Public Library of Science - Figshare [plos.figshare.com]

- 7. benchchem.com [benchchem.com]

- 8. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]

- 9. Site-Directed Mutagenesis [protocols.io]

- 10. Solid‐state NMR protocols for unveiling dynamics and (drug) interactions of membrane‐bound proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Solution NMR Studies of Anesthetic Interactions with Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Dibucaine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibucaine hydrochloride, also known as cinchocaine hydrochloride, is a potent, long-acting local anesthetic of the amide type.[1][2] Its primary mechanism of action involves the reversible blockade of voltage-gated sodium channels in nerve fibers, which inhibits the initiation and conduction of nerve impulses, resulting in a temporary loss of sensation.[2][3] Due to its high potency and toxicity, its parenteral use is generally restricted to spinal anesthesia.[4] It is more commonly formulated in topical preparations such as creams and ointments for the temporary relief of pain and itching associated with skin and anorectal conditions.[1][4] This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound hydrochloride, along with detailed experimental protocols for their determination.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound hydrochloride are summarized in the tables below. These properties are crucial for its formulation, delivery, and interaction with biological systems.

General and Physical Properties

| Property | Value | Reference |

| Chemical Name | 2-butoxy-N-[2-(diethylamino)ethyl]quinoline-4-carboxamide hydrochloride | [1] |

| Molecular Formula | C₂₀H₃₀ClN₃O₂ | [5] |

| Molecular Weight | 379.92 g/mol | [2] |

| CAS Number | 61-12-1 | [5] |

| Appearance | White or nearly white crystalline powder; hygroscopic | [1] |

| Melting Point | 95-97.5 °C | [1] |

| pKa | ~8 (estimated for tertiary amine) | [6] |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation design. This compound hydrochloride exhibits varying solubility in different solvents.

| Solvent | Solubility | Reference |

| Water | ≥40.2 mg/mL; Freely soluble; 76 mg/mL; 100 mg/mL | [2][7][8][9] |

| Ethanol | ≥41.4 mg/mL | [7] |

| DMSO | ≥11.9 mg/mL; 55 mg/mL; 76 mg/mL; 100 mg/mL | [2][7][10][11] |

| Methanol | Highly soluble | [1] |

| Acetone | Soluble | [1] |

| Chloroform | Soluble | [1] |

| Ether | Insoluble | [1] |

Note: The reported solubility values for this compound hydrochloride in water and DMSO vary across different sources, which may be attributable to differences in experimental conditions such as temperature and pH.

Spectral Data

Spectroscopic analysis is essential for the identification and structural elucidation of this compound hydrochloride.

Infrared (IR) Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the structure of this compound hydrochloride. The spectrum would display distinct signals for the aromatic protons of the quinoline ring, the protons of the butoxy side chain, and the protons of the diethylaminoethyl group.[14][15][16]

Mechanism of Action: Sodium Channel Blockade

This compound hydrochloride exerts its anesthetic effect by blocking voltage-gated sodium channels in the neuronal cell membrane. This action is state-dependent, with a higher affinity for open and inactivated channels. The uncharged form of this compound crosses the cell membrane and, once inside the neuron, the protonated form binds to a specific site within the inner pore of the sodium channel. This binding stabilizes the channel in an inactive state, preventing the influx of sodium ions that is necessary for the depolarization and propagation of an action potential.[3][17][18][19]

Mechanism of action of this compound on a voltage-gated sodium channel.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize this compound hydrochloride.

Determination of Aqueous Solubility by Shake-Flask Method

This protocol outlines the equilibrium solubility determination of this compound hydrochloride in an aqueous buffer.

Experimental workflow for the shake-flask solubility determination.

Methodology:

-

Preparation of the Aqueous Medium: Prepare a buffer solution of the desired pH (e.g., phosphate buffer at pH 7.4) and temperature (e.g., 25°C or 37°C).

-

Addition of Excess Solute: Add an excess amount of this compound hydrochloride to a known volume of the prepared buffer in a sealed, screw-cap flask or vial. The presence of undissolved solid should be visible.

-

Equilibration: Place the flask on an orbital shaker and agitate at a constant speed and temperature for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.

-

Sampling: After equilibration, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant.

-

Phase Separation: Separate the undissolved solid from the liquid phase by centrifugation at a high speed or by filtration through a suitable membrane filter (e.g., 0.22 µm).

-

Quantification: Analyze the concentration of this compound hydrochloride in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: Calculate the solubility of this compound hydrochloride in the selected medium based on the measured concentration.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol describes a typical reversed-phase HPLC method for assessing the purity of a this compound hydrochloride sample.

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

-

Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 0.02 M potassium dihydrogen phosphate adjusted to pH 4.6) in a specific ratio (e.g., 40:60 v/v).[1]

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV detector at a wavelength of 230 nm.[1]

-

Injection Volume: 20 µL.

-

Column Temperature: Ambient.

Methodology:

-

Standard Solution Preparation: Accurately weigh a known amount of this compound Hydrochloride Reference Standard and dissolve it in the mobile phase to prepare a standard solution of a known concentration.

-

Sample Solution Preparation: Accurately weigh the this compound hydrochloride sample to be tested and dissolve it in the mobile phase to prepare a sample solution with a concentration similar to the standard solution.

-

Chromatographic Analysis: Inject equal volumes of the standard and sample solutions into the chromatograph.

-

Data Analysis: Record the chromatograms and determine the area of the main peak and any impurity peaks in the sample chromatogram.

-

Purity Calculation: Calculate the purity of the sample by comparing the area of the main peak in the sample chromatogram to the area of the peak in the standard chromatogram. The percentage of any impurities can be determined by the area normalization method.

Conclusion

This technical guide has provided a detailed overview of the essential physical and chemical properties of this compound hydrochloride. The tabulated data, along with the detailed experimental protocols and mechanistic diagrams, offer valuable resources for researchers, scientists, and drug development professionals working with this potent local anesthetic. A thorough understanding of these properties is fundamental for ensuring the quality, safety, and efficacy of pharmaceutical formulations containing this compound hydrochloride.

References

- 1. Page loading... [guidechem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C20H29N3O2 | CID 3025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound hydrochloride [webbook.nist.gov]

- 6. youtube.com [youtube.com]

- 7. apexbt.com [apexbt.com]

- 8. This compound hydrochloride | Fisher Scientific [fishersci.ca]

- 9. medchemexpress.com [medchemexpress.com]

- 10. This compound | CaMK | Sodium Channel | AChR | TargetMol [targetmol.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. dev.spectrabase.com [dev.spectrabase.com]

- 13. dev.spectrabase.com [dev.spectrabase.com]

- 14. This compound hydrochloride (61-12-1) 1H NMR [m.chemicalbook.com]

- 15. dev.spectrabase.com [dev.spectrabase.com]

- 16. spectrabase.com [spectrabase.com]

- 17. academic.oup.com [academic.oup.com]

- 18. Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pnas.org [pnas.org]

Dibucaine Structure-Activity Relationship: A Technical Guide for Drug Development Professionals

An In-depth Analysis of the Core Structural Components Influencing Anesthetic Potency and Toxicity

Dibucaine, a potent and long-acting amide-type local anesthetic, has been a subject of extensive research aimed at understanding the intricate relationship between its chemical structure and biological activity. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways. This document is intended for researchers, scientists, and drug development professionals engaged in the design and optimization of local anesthetics.

Core Structure of this compound

This compound's chemical structure is characterized by three key moieties: a lipophilic quinoline ring system, an intermediate amide linker, and a hydrophilic tertiary amine (diethylaminoethyl group). The anesthetic and toxicological properties of this compound are intricately linked to the nature and substitution of these three components.

Quantitative Structure-Activity Relationship (SAR) Data

Table 1: Physicochemical and Toxicological Properties of this compound

| Property | Value | Source |

| Molecular Weight | 343.46 g/mol | [1] |

| pKa | 8.8 | [2] |

| LogP (Octanol-Water Partition Coefficient) | 4.4 | [1] |

| Subcutaneous LD50 (Rat) | 27 mg/kg | [3] |

| Intraperitoneal LD50 (Mouse) | 24.5 mg/kg | [1] |

| Subcutaneous LD50 (Mouse) | 28.5 mg/kg | [1] |

Table 2: In Vitro Activity of this compound

| Target/Assay | IC50 | Cell Line/System | Source |

| MAP Kinase (induced by potassium chloride) | 17.7 ± 1.0 µM | PC12 cells | [4] |

| MAP Kinase (induced by ionomycin) | 62.5 ± 2.2 µM | PC12 cells | [4] |

Structure-Activity Relationship Analysis

The potency and duration of action of local anesthetics like this compound are generally correlated with their lipophilicity, while the onset of action is influenced by the pKa.[2][5] The SAR of this compound can be analyzed by considering modifications to its three main structural components.

The Quinoline Ring (Lipophilic Moiety)

The bulky and lipophilic quinoline ring is a critical determinant of this compound's high potency.[2][6]

-

Lipophilicity and Potency: Increased lipophilicity of the aromatic ring generally leads to higher anesthetic potency. This is because a more lipophilic molecule can more readily partition into the lipid bilayer of the nerve membrane to reach its binding site on the sodium channel.[5]

-

Substituents: The butoxy group at the 2-position of the quinoline ring significantly contributes to this compound's lipophilicity and, consequently, its high potency. Altering the length of this alkoxy chain would be expected to modulate potency, with an optimal length likely existing beyond which membrane fluidity might be unfavorably altered.

-

Aromatic System: The quinoline ring itself is crucial. Its aromatic nature is thought to facilitate a π-stacking interaction with aromatic amino acid residues, such as phenylalanine, within the sodium channel's inner pore, which may contribute to a more stable drug-receptor complex and prolonged blockade.[7]

The Amide Linker (Intermediate Chain)

The amide linkage in this compound is more resistant to hydrolysis by plasma esterases compared to the ester linkage found in procaine-type local anesthetics.[5]

-

Duration of Action: This metabolic stability is a key factor in this compound's long duration of action.

-

Steric Hindrance: Modifications that introduce steric hindrance around the amide bond could further slow metabolic breakdown, potentially prolonging the anesthetic effect but also possibly increasing systemic toxicity.

The Diethylaminoethyl Group (Hydrophilic Moiety)

The tertiary amine group is essential for the water solubility of the hydrochloride salt formulation and for the mechanism of action of this compound.

-

Ionization and Receptor Binding: The pKa of the tertiary amine determines the degree of ionization at physiological pH. The uncharged form of this compound is thought to be responsible for diffusing across the nerve membrane, while the protonated, charged form is believed to be the active species that binds to the sodium channel receptor from the intracellular side.[8]

-

Alkyl Substituents: The nature of the alkyl groups on the nitrogen atom influences the hydrophilicity of this portion of the molecule and can affect the overall pKa. Changes to these groups can therefore impact both the onset and duration of action. For instance, increasing the size of the alkyl groups could increase lipophilicity and potency up to a certain point.

Signaling Pathways and Mechanism of Action

The primary mechanism of action of this compound is the blockade of voltage-gated sodium channels in neuronal cell membranes.

Caption: Mechanism of sodium channel blockade by this compound.

This compound, in its uncharged form, diffuses across the neuronal membrane.[8] Once inside the relatively acidic cytoplasm, the tertiary amine becomes protonated. This cationic form of this compound then binds to a specific receptor site within the pore of open voltage-gated sodium channels, effectively blocking the influx of sodium ions. This action prevents the depolarization of the nerve membrane and the propagation of action potentials, resulting in a local anesthetic effect.[8]

Additionally, some studies suggest that this compound may have effects on other signaling pathways. For instance, it has been shown to inhibit the activation of the mitogen-activated protein (MAP) kinase pathway, which could contribute to its overall pharmacological profile.[4]

Experimental Protocols

The evaluation of the anesthetic potency and toxicity of this compound and its analogs involves a combination of in vitro and in vivo assays.

In Vitro: Patch-Clamp Electrophysiology for Sodium Channel Blockade

This technique is the gold standard for assessing the direct effect of a compound on ion channels.

Caption: Workflow for assessing sodium channel blockade.

Methodology:

-

Cell Preparation: A cell line expressing the desired sodium channel subtype (e.g., HEK293 cells stably transfected with the gene for NaV1.5) is cultured.

-

Pipette and Solutions: A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution that mimics the intracellular ionic composition. The external solution mimics the extracellular environment.

-

Seal Formation: The micropipette is brought into contact with a single cell, and gentle suction is applied to form a high-resistance "giga-ohm" seal between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: A brief pulse of stronger suction ruptures the membrane patch under the pipette, allowing for electrical access to the entire cell.

-

Voltage Clamp: The membrane potential is held at a specific voltage (e.g., -100 mV), and depolarizing voltage steps are applied to elicit sodium currents.

-

Drug Application: this compound or its analogs are perfused into the external solution at various concentrations.

-

Data Acquisition and Analysis: The reduction in the peak sodium current in the presence of the drug is measured. A concentration-response curve is generated to determine the half-maximal inhibitory concentration (IC50).

In Vivo: Rat Sciatic Nerve Block for Anesthetic Potency and Duration

This model assesses the functional anesthetic effect of a compound in a living animal.

Methodology:

-

Animal Preparation: A rat is anesthetized, and the area around the sciatic notch is shaved and sterilized.

-

Nerve Localization: A nerve stimulator is used to precisely locate the sciatic nerve.

-

Injection: A specific volume and concentration of the this compound analog solution are injected at the sciatic notch.

-

Assessment of Sensory Block: The withdrawal response to a noxious stimulus (e.g., a thermal stimulus from a radiant heat source or mechanical stimulus from von Frey filaments) applied to the hind paw is measured at regular intervals. The latency to withdrawal is recorded.

-

Assessment of Motor Block: Motor function is assessed by observing the animal's gait or by measuring grip strength.

-

Data Analysis: The onset of anesthesia, the duration of the sensory and motor block, and the overall potency are determined.

In Vivo: Acute Toxicity Testing for LD50 Determination

This is performed to determine the lethal dose of a compound.

Methodology:

-

Animal Groups: Several groups of mice or rats are used, with each group receiving a different dose of the this compound analog, typically administered subcutaneously or intraperitoneally.

-

Dose Administration: The compound is administered, and the animals are closely observed for signs of toxicity (e.g., convulsions, respiratory distress, changes in behavior).

-

Observation Period: The animals are observed for a set period, typically 24 to 72 hours, and the number of mortalities in each group is recorded.

-

LD50 Calculation: Statistical methods (e.g., probit analysis) are used to calculate the LD50, which is the dose that is lethal to 50% of the animals.

Conclusion

References

- 1. This compound | C20H29N3O2 | CID 3025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. brainkart.com [brainkart.com]

- 3. lgmpharma.com [lgmpharma.com]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. Structure-activity Relationship of Local anesthetics - Medicinal Chemistry Lectures Notes [medicinal-chemistry-notes.blogspot.com]

- 6. PPT - Structure Activity Relationships of Local Anesthetics PowerPoint Presentation - ID:7053984 [slideserve.com]

- 7. Locations of local anesthetic this compound in model membranes and the interaction between this compound and a Na+ channel inactivation gate peptide as studied by 2H- and 1H-NMR spectroscopies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

In Vitro Effects of Dibucaine on Neuronal Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro effects of dibucaine on neuronal cells. This compound, a potent local anesthetic, has been the subject of numerous studies to elucidate its mechanisms of action and potential neurotoxicity. This document synthesizes key findings on its impact on neuronal cell viability, signaling pathways, and mitochondrial function, presenting quantitative data in a structured format, detailing experimental protocols, and visualizing complex interactions through signaling pathway diagrams.

Core Mechanisms and Cytotoxicity

This compound's primary anesthetic effect stems from its ability to block voltage-gated sodium channels in neurons.[1] It diffuses across the neuronal membrane in its uncharged form, and once inside the cytoplasm, its protonated form blocks the sodium channel pore from the cytoplasmic side, preferentially affecting actively firing neurons.[1] Beyond its anesthetic properties, in vitro studies have demonstrated that this compound can induce neuronal cell death, primarily through apoptosis and necrosis, in a concentration-dependent manner.[2][3]

Quantitative Data on this compound's Effects

The following tables summarize the quantitative data from various in vitro studies on neuronal and related cell lines.

| Cell Line | Parameter | This compound Concentration | Effect | Reference |

| SK-N-MC (Human Neuroblastoma) | Apoptosis Induction | Dose-dependent | Induces apoptosis, characterized by morphological nuclear changes and DNA fragmentation. | [3] |

| GT1-7 (Neural Cells) | Cytochrome c Release Inhibition | 100-300 µM | Inhibited BH3 peptide-initiated release of cytochrome c from mitochondria. | [4][5] |

| Adult Rat Brain Mitochondria | Cytochrome c Release Inhibition | 200 µM | Completely inhibited robust cytochrome c release induced by Bax and cBid. | [4][5] |

| PC12 Cells | MAP Kinase Activation Inhibition (IC50) | 16.2 ± 0.2 µM | Inhibited the activation of MAP kinase mediated by L-type Ca2+ channels. | [6] |

| PC12 Cells | c-Fos Expression Inhibition | Concentrations that inhibit MAP kinase | Suppressed the expression of c-Fos induced by potassium chloride. | [6] |

| Neocortical Slices (Rat) | Anoxic Depolarization Onset | 1 µM | Delayed ouabain-induced anoxic depolarization onset by ~60%. | [7] |

| Neocortical Slices (Rat) | Anoxic Depolarization Onset | 1 µM | Delayed OGD-evoked anoxic depolarization onset by ~54%. | [7] |

| 3T3 Fibroblasts & HaCat Keratinocytes | Cytotoxicity | 0.02-0.30 mM | Found to be toxic to the cells in culture. | [8] |

Key Signaling Pathways Affected by this compound

This compound's interaction with neuronal cells extends to the modulation of several critical signaling pathways, primarily related to apoptosis and cellular stress.

Apoptotic Pathway

This compound has been shown to induce apoptosis in human neuroblastoma cells.[3] This process involves an increase in intracellular calcium levels and the generation of oxygen free radicals.[3] Furthermore, this compound interacts with the mitochondrial apoptotic pathway by inhibiting the release of cytochrome c, a key event in the activation of caspases.[4][5] It appears to achieve this by interacting directly with the lipid membrane, thereby inhibiting Bax-induced permeability changes, downstream of Bax insertion into the mitochondrial outer membrane.[4][5]

MAP Kinase Pathway

In PC12 cells, this compound has been found to inhibit the activation of the mitogen-activated protein (MAP) kinase signaling pathway.[6] This inhibition is mediated by its effect on L-type calcium channels and subsequently suppresses the expression of c-Fos, a downstream target of the MAP kinase pathway.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of in vitro studies. Below are summaries of key experimental protocols used to investigate the effects of this compound on neuronal cells.

Cell Viability and Cytotoxicity Assays

A common method to assess the impact of this compound on neuronal cell viability is the MTT assay.

-

Cell Culture : Human SH-SY5Y neuroblastoma cells are cultured in appropriate media.

-

Treatment : Cells are exposed to varying concentrations of this compound for a defined period (e.g., 10 minutes).

-

MTT Assay :

-

After treatment, the medium is replaced with a solution containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

-

Cells are incubated to allow for the conversion of MTT to formazan by mitochondrial dehydrogenases in viable cells.

-

The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength.

-

-

Data Analysis : Cell viability is expressed as a percentage of the control (untreated) cells. The LD50 (the concentration at which 50% of cells are dead) can be calculated.

Apoptosis Detection

Apoptosis can be detected through several methods, including DAPI staining and DNA fragmentation analysis.

-

DAPI Staining :

-

SK-N-MC human neuroblastoma cells are treated with this compound.

-

Cells are fixed and then stained with DAPI (4',6-diamidino-2-phenylindole), a fluorescent stain that binds strongly to A-T rich regions in DNA.

-

Morphological changes in the nucleus, such as chromatin condensation and nuclear fragmentation, are visualized using fluorescence microscopy to identify apoptotic cells.[3]

-

-

DNA Fragmentation Assay :

-

DNA is extracted from this compound-treated cells.

-

The DNA is subjected to agarose gel electrophoresis.

-

A characteristic "ladder" pattern of DNA fragments indicates apoptosis.[3]

-

Measurement of Intracellular Calcium

Changes in intracellular calcium levels in response to this compound can be measured using fluorescent calcium indicators.

-

Cell Loading : Neuronal cells (e.g., SK-N-MC) are loaded with a calcium-sensitive fluorescent dye.

-

Treatment : The cells are then exposed to this compound in either a calcium-containing or calcium-free buffer.

-

Fluorescence Measurement : The fluorescence intensity is measured over time using a fluorometer or fluorescence microscope. An increase in fluorescence indicates a rise in intracellular calcium concentration.[3]

Mitochondrial Cytochrome c Release Assay

The release of cytochrome c from mitochondria into the cytosol is a key indicator of apoptosis.

-

Mitochondrial Isolation : Mitochondria are isolated from neuronal cells (e.g., GT1-7) or brain tissue.

-

Treatment : Isolated mitochondria are incubated with a BH3 peptide and/or Bax in the presence or absence of this compound (e.g., 100-300 µM).

-

Fractionation : The mitochondrial suspension is centrifuged to separate the mitochondrial pellet from the supernatant (containing released proteins).

-

Western Blotting : The supernatant is analyzed by Western blotting using an antibody specific for cytochrome c to determine the amount released.[4][5]

Experimental Workflow Visualization

Conclusion

In vitro studies have provided significant insights into the multifaceted effects of this compound on neuronal cells. Beyond its well-established role as a sodium channel blocker, this compound demonstrates concentration-dependent neurotoxicity, inducing apoptosis through mechanisms involving increased intracellular calcium, oxidative stress, and modulation of the mitochondrial apoptotic pathway. Furthermore, it influences key signaling cascades such as the MAP kinase pathway. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers and drug development professionals, facilitating further investigation into the precise molecular targets of this compound and the development of strategies to mitigate its potential neurotoxic effects.

References

- 1. This compound Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cytotoxicity of local anesthetics in human neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Induction of apoptotic cell death in a neuroblastoma cell line by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of Bax-Induced Cytochrome c Release from Neural Cell and Brain Mitochondria by this compound and Propranolol | Journal of Neuroscience [jneurosci.org]

- 5. Inhibition of Bax-induced cytochrome c release from neural cell and brain mitochondria by this compound and propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound and tetracaine inhibit the activation of mitogen-activated protein kinase mediated by L-type calcium channels in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Potent inhibition of anoxic depolarization by the sodium channel blocker this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Dance of Disruption: An In-depth Technical Guide to Dibucaine's Interaction with Lipid Bilayers and Cell Membranes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the multifaceted interactions between the local anesthetic dibucaine and lipid bilayers, the fundamental components of cell membranes. By delving into the biophysical and biochemical consequences of this interaction, we aim to equip researchers, scientists, and drug development professionals with a thorough understanding of this compound's mechanism of action, its effects on membrane structure and function, and the experimental methodologies used to elucidate these phenomena.

Core Interaction: Partitioning and Localization

This compound, an amphiphilic molecule, readily partitions into lipid bilayers from the aqueous phase. The extent of this partitioning is significantly higher in acidic phospholipid membranes compared to neutral ones, with a partition coefficient exceeding 3000 in the former.[1] This preferential interaction is driven by both electrostatic and hydrophobic forces.[2]

Once within the membrane, this compound's localization is not uniform. Evidence from ¹H and ³¹P magic-angle spinning (MAS) NMR spectroscopy indicates that the aromatic ring of this compound resides in the lipid-water interface, specifically in the upper chain/glycerol region.[3] The hydrophobic side chain of this compound orients towards the hydrocarbon core of the bilayer.[3] This strategic positioning allows this compound to exert a profound influence on the physical properties of the membrane.

Quantitative Effects on Lipid Bilayer Properties

The incorporation of this compound into lipid bilayers induces significant and quantifiable changes in their physical characteristics. These alterations are crucial to its anesthetic and, potentially, its toxic effects.

Table 1: Effects of this compound on Lipid Bilayer Fluidity and Phase Transitions

| Parameter | Lipid System | This compound Concentration | Observed Effect | Reference |

| Gel-Liquid Crystalline Transition Temperature (Tc) | Acidic Phospholipids (PS, DPPG) | 1 x 10⁻⁴ M | Significant reduction in Tc | [1] |

| Neutral Phospholipids (DPPC) | 1 x 10⁻⁴ M | No alteration in Tc | [1] | |

| Neutral Phospholipids (DPPC) | 2 x 10⁻³ M | Significant increase in fluidity | [1] | |

| Membrane Fluidity (Fluorescence Polarization) | Acidic Phospholipid Vesicles | 1 x 10⁻⁴ M | Increase in probe rotation rate, indicating increased fluidity | [1] |

| Rotational Correlation Time (Anisotropy Decay) | Phospholipid Vesicles | Not specified | Increased to ~4 ns (from 0.06 ns for free this compound) | [4] |

| Fluorescence Lifetime | Phospholipid Vesicles | Not specified | Decreased to ~2.6 ns (from 3.3 ns for free this compound) | [4] |

Table 2: Binding and Kinetic Parameters of this compound Interaction

| Parameter | Model System | Value | Reference |

| Intrinsic Dissociation Constant (Kd) | Unilamellar Phospholipid Vesicles | 2.9 mM | [4] |

| Maximum Binding Extent | Unilamellar Phospholipid Vesicles | ~1 drug molecule per phospholipid molecule | [4] |

| Relaxation Time (τmax) of Gel-Liquid Crystalline Transition | DPPC Multilamellar Vesicles | Decreased by a factor of ~2 with increasing this compound/lipid mole ratio (0 to 0.013) | [5][6] |

| Formation Constant (Lipid P=O and Anesthetic N-H) | Water-in-oil (CCl4) reversed micelles | 250 M⁻¹ | [7] |

Impact on Membrane Domains and Supramolecular Structure

Modern cell membrane models emphasize the existence of specialized microdomains, such as lipid rafts, which are enriched in cholesterol and sphingolipids. These domains play critical roles in cell signaling and protein trafficking. This compound has been shown to interact with and alter these structures.

In ternary liposomes composed of DOPC, DPPC, and cholesterol, which mimic raft-like domains, this compound induces a reduction in the miscibility transition temperature (Tc) of the liquid-ordered (Lo) and liquid-disordered (Ld) phases.[8][9] This is accompanied by a reduction in the line tension at the Lo/Ld phase boundary.[8][9] At a concentration of 0.2 mM, this compound increases the fluidity of Lo phase membranes.[9] These findings suggest that this compound can disrupt the organization and stability of lipid rafts, potentially affecting the function of raft-associated proteins like ion channels.[8][10]

Experimental Methodologies: A Closer Look

Understanding the interaction of this compound with lipid bilayers requires a suite of sophisticated biophysical techniques. Below are detailed protocols for some of the key experiments cited.

Differential Scanning Calorimetry (DSC)

Objective: To measure the effect of this compound on the phase transition temperature (Tc) of lipid vesicles.

Methodology:

-

Vesicle Preparation: Prepare multilamellar vesicles (MLVs) or large unilamellar vesicles (LUVs) of the desired lipid composition (e.g., DPPC, DPPS) by thin-film hydration. Briefly, dissolve lipids in chloroform, evaporate the solvent under nitrogen to form a thin film, and hydrate the film with a buffer solution (e.g., Tris-HCl) with or without this compound at a specific concentration.

-

Sample Preparation: Load the lipid dispersion into an aluminum DSC pan and seal it. Prepare a reference pan containing the same buffer solution without lipids.

-

DSC Measurement: Place the sample and reference pans in the calorimeter. Heat the samples at a constant rate (e.g., 1-2°C/min) over a temperature range that encompasses the expected phase transition.

-

Data Analysis: The DSC thermogram will show an endothermic peak at the Tc. The peak temperature and the area under the peak (enthalpy of transition) are analyzed to determine the effect of this compound. A shift in the peak to a lower temperature indicates a fluidizing effect.

Workflow Diagram:

Fluorescence Spectroscopy

Objective: To assess changes in membrane fluidity and the local environment of this compound upon binding.

Methodology (Fluorescence Polarization/Anisotropy):

-

Probe Incorporation: Prepare lipid vesicles as described for DSC. Incorporate a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (DPH), into the vesicles by incubation.

-

This compound Addition: Add varying concentrations of this compound to the vesicle suspension.

-

Fluorescence Measurement: Excite the sample with vertically polarized light at the probe's excitation wavelength. Measure the intensity of the emitted light parallel (I_parallel) and perpendicular (I_perpendicular) to the excitation plane.

-

Data Analysis: Calculate the steady-state fluorescence anisotropy (r) using the formula: r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular), where G is a correction factor. A decrease in anisotropy indicates an increase in the rotational freedom of the probe, and thus, an increase in membrane fluidity.

Methodology (Time-Resolved Fluorescence):

-

Sample Preparation: Prepare vesicles with incorporated this compound.

-

Lifetime Measurement: Excite the sample with a pulsed light source and measure the decay of the fluorescence intensity over time.

-

Anisotropy Decay: Measure the time-dependent decay of fluorescence anisotropy to determine the rotational correlation time of this compound within the membrane.

Workflow Diagram:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the location and orientation of this compound within the lipid bilayer and its effect on lipid mobility.

Methodology:

-

Sample Preparation: Prepare hydrated multilamellar vesicles containing a known concentration of this compound. For specific localization studies, isotopically labeled (e.g., ²H) this compound may be used.

-

NMR Spectroscopy: Acquire ³¹P and ¹H magic-angle spinning (MAS) NMR spectra. ³¹P NMR provides information on the overall bilayer structure and headgroup conformation. ¹H MAS NMR, including nuclear Overhauser enhancement spectroscopy (NOESY), provides information on the proximity of this compound protons to lipid protons, allowing for localization.

-

Data Analysis: Analyze the chemical shifts, peak broadening, and NOE cross-peaks to determine the average location of this compound and its influence on the mobility of different lipid segments (headgroup vs. acyl chains).

Interactions with Membrane Proteins and Signaling Pathways

This compound's effects are not limited to the lipidic component of the membrane. It also interacts with and modulates the function of integral and peripheral membrane proteins.

The primary mechanism of local anesthesia is the blockade of voltage-gated sodium channels.[11] this compound, in its uncharged form, diffuses across the neuronal membrane.[11] Once in the cytoplasm, it becomes protonated and blocks the channel pore from the intracellular side, preferentially inhibiting neurons that are actively firing.[11]

Furthermore, this compound has been shown to inhibit the (Ca²⁺ + Mg²⁺)-ATPase in sarcoplasmic reticulum membranes.[12] It can also modulate signaling pathways. For instance, this compound inhibits the activation of the mitogen-activated protein (MAP) kinase signaling pathway in PC12 cells, which is involved in synaptic modification.[13] This inhibition occurs at concentrations that also suppress the expression of c-Fos, an immediate early gene involved in neuronal plasticity.[13] this compound has also been observed to reduce the rates of endocytosis and delay exocytosis in Trypanosoma cruzi.[14]

Signaling Pathway Diagram:

Conclusion

The interaction of this compound with lipid bilayers and cell membranes is a complex interplay of electrostatic and hydrophobic forces, leading to significant alterations in membrane structure and function. By fluidizing the membrane, disrupting lipid domains, and directly interacting with key membrane proteins, this compound exerts its potent anesthetic effects. The quantitative data and detailed methodologies presented in this guide provide a solid foundation for further research into the molecular mechanisms of local anesthetics and the development of new therapeutic agents with improved efficacy and safety profiles. A thorough understanding of these fundamental interactions is paramount for advancing the fields of pharmacology, drug delivery, and membrane biophysics.

References

- 1. Effects of local anesthetics on membrane properties. I. Changes in the fluidity of phospholipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Interactions between local anesthetic this compound and pig erythrocyte membranes as studied by proton and phosphorus-31 nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Interaction of local anesthetics with lipid bilayers investigated by ¹H MAS NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. spiedigitallibrary.org [spiedigitallibrary.org]

- 5. Effects of the anesthetic this compound on the kinetics of the gel-liquid crystalline transition of dipalmitoylphosphatidylcholine multilamellar vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of the anesthetic this compound on the kinetics of the gel-liquid crystalline transition of dipalmitoylphosphatidylcholine multilamellar vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Local anesthetics destabilize lipid membranes by breaking hydration shell: infrared and calorimetry studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of this compound hydrochloride on raft-like lipid domains in model membrane systems - MedChemComm (RSC Publishing) DOI:10.1039/C5MD00108K [pubs.rsc.org]

- 9. Interaction of drugs with lipid raft membrane domains as a possible target [journals.aboutscience.eu]

- 10. researchgate.net [researchgate.net]

- 11. This compound Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Interaction of the local anesthetics this compound and tetracaine with sarcoplasmic reticulum membranes. Differential scanning calorimetry and fluorescence studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound and tetracaine inhibit the activation of mitogen-activated protein kinase mediated by L-type calcium channels in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effects of this compound on the endocytic/exocytic pathways in Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of Dibucaine for Research Applications: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibucaine, a potent long-acting amide local anesthetic, has been a subject of extensive research due to its profound effects on cellular physiology. Beyond its clinical use in surface anesthesia, this compound serves as a valuable pharmacological tool to investigate fundamental biological processes. Its primary mechanism of action involves the blockade of voltage-gated sodium channels, but emerging evidence reveals its influence on a variety of other cellular targets, including mitochondrial function and intracellular signaling cascades. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a focus on its applications in research. We present its physicochemical properties, quantitative data on its potency and toxicity, detailed methodologies for key experiments, and a visual representation of the signaling pathways it modulates.

Physicochemical and Pharmacokinetic Properties

This compound's biological activity is intrinsically linked to its physicochemical characteristics, which govern its absorption, distribution, metabolism, and excretion (ADME). Understanding these properties is crucial for designing and interpreting in vitro and in vivo experiments.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 2-butoxy-N-[2-(diethylamino)ethyl]quinoline-4-carboxamide | [1] |

| Molecular Formula | C₂₀H₂₉N₃O₂ | [1] |

| Molecular Weight | 343.46 g/mol | [1] |

| pKa | 8.8 | [2] |

| Octanol/Water Partition Coefficient (logP) | 4.4 | [1] |

| Solubility | Soluble in alcohol and acetone; slightly soluble in water. | [1] |

Table 2: Pharmacokinetic Parameters of this compound (Rat Model)

| Parameter | Value | Route of Administration | Reference |

| t½ (alpha) | 37.7 min | Intraperitoneal | [3] |

| t½ (beta) | 11.2 h | Intraperitoneal | [3] |

| Tissue Distribution | High in small intestine, lung, spleen, liver, kidney, and stomach | Intraperitoneal | [3] |

| Excretion (3 days) | Urinary: 39.4%, Fecal: 49.0% | Intraperitoneal | [3] |

| Biliary Excretion (48 h) | 53% | Intraperitoneal (bile duct-cannulated) | [3] |

Pharmacodynamics: Mechanism of Action and Cellular Effects

This compound's pharmacological effects are multifaceted, extending beyond its well-established role as a sodium channel blocker.

Primary Target: Voltage-Gated Sodium Channels

The principal mechanism of action of this compound is the blockade of voltage-gated sodium channels (VGSCs) in neuronal membranes.[4][5] This action inhibits the initiation and propagation of action potentials, leading to its local anesthetic effect.[6]

-

Mechanism of Blockade: this compound, in its uncharged form, diffuses across the neuronal membrane.[4] Once inside the cytoplasm, it becomes protonated and binds to a receptor site within the pore of the sodium channel from the intracellular side.[4] This binding stabilizes the inactivated state of the channel, preventing the influx of sodium ions that is necessary for depolarization.[7]

-

Use-Dependence: The blocking effect of this compound is more pronounced in rapidly firing neurons. This "use-dependent" or "phasic" block occurs because the drug has a higher affinity for the open and inactivated states of the sodium channel, which are more prevalent during high-frequency neuronal activity.[8]

References

- 1. Voltage-dependent blockade by bupivacaine of cardiac sodium channels expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. texaschildrens.org [texaschildrens.org]

- 3. ingentaconnect.com [ingentaconnect.com]

- 4. Ion Transport Processes in Corn Mitochondria : I. Effect of the Local Anesthetic this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Use-dependent block of cardiac sodium channels by quaternary derivatives of lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Ion transport processes in corn mitochondria : I. Effect of the local anesthetic this compound [pubmed.ncbi.nlm.nih.gov]

Dibucaine as a Tool for Studying Ion Channel Kinetics: A Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dibucaine, one of the most potent long-acting local anesthetics, serves as a powerful pharmacological tool for the detailed investigation of ion channel kinetics and function.[1] Its primary clinical action is the blockade of voltage-gated sodium channels (Na_v_), but its utility in a research context is broadened by its significant interactions with other key ion channels, including ryanodine receptors (RyR), calcium channels (Ca_v_), and potassium channels (K_v_).[2][3][4] This guide provides an in-depth overview of this compound's mechanism of action, presents quantitative data on its interactions, details experimental protocols for its use, and visualizes the complex molecular pathways and workflows involved in its application as a research tool.

Mechanism of Action and Kinetic Effects on Major Ion Channel Families

This compound exerts its effects by physically interacting with and modulating the function of several classes of ion channels. Its high lipid solubility allows it to readily partition into the cell membrane, gaining access to binding sites that are often located within the channel pore or at lipid-facing interfaces.

Voltage-Gated Sodium Channels (Na_v_)

The canonical mechanism of local anesthetics is the blockade of Na_v_ channels, which prevents the initiation and propagation of action potentials.[1] this compound's interaction is characterized by a sophisticated, state-dependent inhibition.

-

State-Dependent Block: this compound exhibits a significantly higher affinity for the open and inactivated states of Na_v_ channels compared to the resting state.[5][6] This principle, known as the Modulated Receptor Hypothesis, explains its "use-dependent" or "phasic" block, where the degree of inhibition increases with the frequency of neuronal firing.[5][7] This makes this compound an excellent tool for studying the conformational changes that channels undergo during gating.

-

Binding and Access: this compound, in its uncharged form, crosses the neuronal plasma membrane.[7] Once in the cytoplasm, it becomes protonated, and this charged form enters and occludes the channel pore from the intracellular side.[7] The binding site is located within the pore, with key interactions involving amino acid residues in the S6 transmembrane segments of the channel's domains.[8][9] Specifically, studies have highlighted the importance of an aromatic phenylalanine residue in domain IV (F1764 in the rat brain Na_v_1.2a isoform) as a critical determinant for high-affinity, state-dependent binding.[8][10]

-

Kinetic Effect: By binding preferentially to the inactivated state, this compound stabilizes this conformation, effectively prolonging the channel's refractory period and slowing the recovery of available channels.[10] At a concentration of 1 µM, this compound can significantly delay the onset of anoxic depolarization in brain slices, a process heavily dependent on Na+ influx.[11]

Ryanodine Receptors (RyR)

This compound is a well-characterized inhibitor of ryanodine receptors, the primary calcium release channels of the sarcoplasmic reticulum in muscle cells.

-

Inhibition of Calcium Release: this compound inhibits the binding of ryanodine to the RyR, which correlates with an inhibition of Ca2+ release from intracellular stores.[2] This makes it a useful agent for decoupling membrane depolarization from intracellular calcium signaling in studies of excitation-contraction coupling.

-

Mechanism: The inhibitory effect appears to be non-competitive with respect to ryanodine.[2] Furthermore, this compound has been shown to interact with the ATP regulatory site of the ryanodine receptor, suggesting a complex allosteric modulation.[2]

Calcium Channels (Ca_v_)

This compound also modulates the function of voltage-gated calcium channels, impacting a variety of calcium-dependent signaling pathways.

-

Direct Blockade: It has been shown to rapidly block L-type calcium channel currents in neuronal and cardiac cells.[3][12]

-

Signaling Pathway Inhibition: By blocking L-type Ca_v_ channels, this compound can inhibit downstream signaling cascades, such as the MAP kinase pathway, which is involved in coupling synaptic excitation to gene expression.[12]

-

Binding Site Interaction: this compound inhibits the binding of dihydropyridine calcium antagonists (e.g., nitrendipine) to their sites on L-type channels, suggesting a direct or allosteric interaction with the channel protein.[13]

Potassium Channels (K_v_)

The effects of local anesthetics are not limited to inward-current channels. This compound and its analogues also block various potassium channels, thereby influencing cellular repolarization.

-

General Effect: Local anesthetics are known to inhibit a range of potassium channels, including voltage-gated (K_v_) and two-pore domain (K2P) background channels.[4][14][15] Blockade of these channels can broaden the action potential duration by slowing the repolarization phase.[4]

-

Lipophilicity Dependence: The potency of local anesthetic inhibition on K+ channels often correlates directly with the drug's lipid solubility, a characteristic where this compound ranks highly.[14]

Quantitative Data on this compound-Channel Interactions

The following tables summarize key quantitative parameters describing this compound's inhibitory effects on various ion channels and receptors, providing a basis for experimental design and data interpretation.

| Channel / Receptor Target | Parameter | Value | Cell/Tissue Type | Reference |

| Ryanodine Receptor (RyR1) | IC₅₀ (Inhibition of ryanodine binding) | 0.25 mM | Skeletal Muscle Membranes | [2] |

| L-type Ca²⁺ Channels | IC₅₀ (Inhibition of KCl-induced MAP Kinase activation) | 17.7 ± 1.0 µM | PC12 Cells | [12] |

| L-type Ca²⁺ Channels | IC₅₀ (Inhibition of Ionomycin-induced MAP Kinase activation) | 62.5 ± 2.2 µM | PC12 Cells | [12] |

| Dihydropyridine Ca²⁺ Antagonist Binding Sites | IC₅₀ (Inhibition of [³H]nitrendipine binding) | 4.9 ± 0.5 µM | Rat Brain Membranes | [13] |

| Dihydropyridine Ca²⁺ Antagonist Binding Sites | IC₅₀ (Inhibition of [³H]nitrendipine binding) | 8.5 ± 0.9 µM | Rat Cardiac Membranes | [13] |

| Voltage-Gated Na⁺ Channels | Effective Concentration | ~1 µM | Rodent Neocortical Slices (delays anoxic depolarization) | [11] |

Experimental Protocols for Kinetic Analysis

The whole-cell voltage-clamp technique is the gold standard for studying the kinetic effects of drugs like this compound on ion channels expressed in heterologous systems or primary cells.

Protocol: Characterizing State-Dependent Block of Na_v_ Channels

This protocol provides a framework for measuring the tonic and use-dependent block of Na_v_ channels by this compound.

-

Cell Preparation: Culture HEK-293 cells stably transfected with the Na_v_ channel subtype of interest. Passage cells 24-48 hours before the experiment to ensure optimal health and density.

-

Solutions:

-